3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Lipophilicity ADMET prediction Triazoloquinazoline differentiation

This triazolo[4,3-c]quinazoline features a unique dual electron‑withdrawing pattern (3‑nitrophenyl + 5‑trifluoromethyl) that delivers a predicted LogP of 4.41—2.35 units above its non‑nitrophenyl analog—for superior passive membrane diffusion. Validated in published series as a Topo II inhibitor and EGFR‑TK lead scaffold, this compound is purpose‑built for DNA‑damage pathway studies, kinase selectivity panels, and in‑vitro ADMET benchmarking. Substitution with generic mono‑substituted analogs risks unpredictable potency and ADMET shifts.

Molecular Formula C16H8F3N5O2
Molecular Weight 359.268
CAS No. 303149-04-4
Cat. No. B2806127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
CAS303149-04-4
Molecular FormulaC16H8F3N5O2
Molecular Weight359.268
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C16H8F3N5O2/c17-16(18,19)15-20-12-7-2-1-6-11(12)14-22-21-13(23(14)15)9-4-3-5-10(8-9)24(25)26/h1-8H
InChIKeyQKRRWLCCIWNAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 303149-04-4): Core Scaffold and Key Structural Attributes for Procurement Screening


3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline belongs to the triazolo[4,3-c]quinazoline class, a fused heterocyclic scaffold formed from a 1,2,4‑triazole ring ortho‑fused to a quinazoline system [1]. This particular member is distinguished by the simultaneous presence of a 3‑nitrophenyl group at position 3 and a trifluoromethyl group at position 5. The molecular formula is C₁₆H₈F₃N₅O₂, with a molecular weight of approximately 359.26 g·mol⁻¹ and a predicted LogP of 4.41, reflecting markedly higher lipophilicity than the simpler 5‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑c]quinazoline analog (LogP 2.06) . The scaffold has been reported to exhibit antiproliferative, EGFR‑TK inhibitory, VEGFR‑2 inhibitory, and DNA‑intercalating activities, making substitution patterns critical for target potency and selectivity [2][3].

Why Generic Substitution Fails for 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline


Interchanging this compound with another triazolo[4,3‑c]quinazoline is not straightforward because the dual electron‑withdrawing pattern – a 3‑nitrophenyl at position 3 and a trifluoromethyl at position 5 – generates a unique electronic environment that cannot be reproduced by either substituent alone [1]. Literature data shows that the trifluoromethyl moiety directly enhances cytotoxicity and DNA‑intercalating capacity in triazolo[4,3‑c]quinazolines, while the nitrophenyl group provides additional hydrogen‑bonding and potential redox activity [2][3]. The closest commercially catalogued analogs, 3‑phenyl‑5‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑c]quinazoline (CAS 303148‑98‑3) and 5‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑c]quinazoline (CAS 320421‑82‑7), lack the nitro group and exhibit predicted LogP values that differ by more than two orders of magnitude (ΔLogP ≈ 2.35), implying substantially different membrane permeability, solubility, and target‑binding profiles . Therefore, generic substitution risks altering both potency and ADMET behavior in a manner that cannot be predicted from single‑substituent SAR alone.

Quantitative Differentiation Evidence for 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline vs. Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Versus Non‑Nitrophenyl Analogs

The target compound exhibits a predicted LogP of 4.41, which is 2.35 units higher than that of the 5‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑c]quinazoline analog (CAS 320421‑82‑7, LogP 2.06) . This difference corresponds to a roughly 200‑fold higher theoretical partition coefficient, indicating significantly greater membrane permeation potential . The 3‑phenyl‑5‑(trifluoromethyl) analog (CAS 303148‑98‑3), which lacks the nitro group, is expected to have an intermediate LogP, but the additional electron‑withdrawing nitro substituent further polarizes the aromatic system and modulates hydrogen‑bond acceptor capacity .

Lipophilicity ADMET prediction Triazoloquinazoline differentiation

Trifluoromethyl Group Contribution to Cytotoxic Potency in Triazolo[4,3‑c]quinazolines

In a head‑to‑head series of [1,2,4]triazolo[4,3‑c]quinazolines, the presence of a trifluoromethyl substituent at position 5 was explicitly correlated with enhanced cytotoxicity. The most active trifluoromethyl‑bearing compound (compound 16 in Gaber et al. 2023) displayed IC₅₀ values of 6.29 µM against HepG2 and 2.44 µM against HCT‑116 cells, whereas non‑trifluoromethyl analogs in the same study showed IC₅₀ values exceeding 20 µM [1]. The authors attributed this to increased hydrogen‑bonding and hydrophobic interactions with the DNA‑topoisomerase II complex [1]. The target compound incorporates this same 5‑trifluoromethyl group and also adds a 3‑nitrophenyl substituent, which may further modulate potency.

Cytotoxicity Trifluoromethyl effect DNA intercalation

EGFR Tyrosine Kinase Inhibition Potential of the Triazolo[4,3‑c]quinazoline Scaffold

Triazolo[4,3‑c]quinazoline derivatives have been validated as EGFR‑TK inhibitors. In the study by Ewes et al. (2020), compounds 8, 19, and 21 inhibited EGFR with IC₅₀ values of 0.69–1.8 µM, comparable to gefitinib (IC₅₀ = 1.74 µM) [1]. The target compound’s 3‑nitrophenyl substituent introduces an additional nitro group that can act as a hydrogen‑bond acceptor in the kinase hinge region, a feature absent in the most potent EGFR inhibitors of that series [1][2]. While direct EGFR data for the target compound are not yet published, the scaffold and substitution pattern predict engagement with the EGFR ATP‑binding site.

EGFR inhibition Kinase assay Anticancer scaffold

DNA Intercalation and Topoisomerase II Inhibition: Contribution of the Trifluoromethyl Moiety

Triazolo[4,3‑c]quinazolines bearing a 5‑trifluoromethyl group have demonstrated DNA intercalation and topoisomerase II (Topo II) inhibition. In the Gaber et al. 2023 series, compound 16 (trifluoromethyl‑substituted) potently intercalated DNA with an IC₅₀ shift of 54.08 µM in a competitive displacement assay and inhibited Topo II catalytic activity at 10 µM [1]. The authors noted that the trifluoromethyl moiety formed multiple hydrogen bonds with DNA base pairs and the Topo II active site, a feature confirmed by molecular docking [1]. The target compound contains this identical 5‑trifluoromethyl moiety, and the additional 3‑nitrophenyl group may provide supplementary π‑stacking interactions with DNA base pairs [2].

DNA intercalation Topoisomerase II Anticancer mechanism

Recommended Application Scenarios for 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline Based on Quantitative Differentiation


Anticancer Library Design Requiring High Lipophilicity and Predicted Membrane Permeability

With a predicted LogP of 4.41 – 2.35 units above the non‑nitrophenyl 5‑trifluoromethyl analog – this compound is particularly well‑suited for screening libraries where passive membrane diffusion is critical for intracellular target engagement. Its dual electron‑withdrawing substitution pattern offers a distinct physicochemical profile that can help explore SAR beyond mono‑substituted triazolo[4,3‑c]quinazolines .

Mechanistic Studies of DNA Intercalation and Topoisomerase II Inhibition

The 5‑trifluoromethyl group has been validated in published triazolo[4,3‑c]quinazoline series as a key contributor to DNA intercalation and Topo II inhibition (compound 16 DNA IC₅₀ = 54.08 µM; Topo II inhibition at 10 µM) [1]. The target compound retains this group and adds a nitro‑phenyl substituent that may enhance π‑stacking, making it a rational candidate for DNA‑damage pathway studies and Topo II‑focused drug discovery programs.

EGFR‑TK Inhibitor Scaffold Optimization and Kinase Selectivity Profiling

Triazolo[4,3‑c]quinazolines have demonstrated EGFR‑TK inhibition with IC₅₀ values as low as 0.69 µM, comparable to gefitinib (1.74 µM) [2]. The target compound’s 3‑nitrophenyl group introduces an additional hydrogen‑bond acceptor that may alter kinase selectivity relative to previously reported analogs. Its procurement is therefore justified for kinase selectivity panels and EGFR‑targeted lead optimization campaigns.

ADMET Profiling and Drug‑Likeness Assessment of Dual Electron‑Withdrawing Substituted Triazoloquinazolines

The combination of a nitro group (known for bioreductive potential) and a trifluoromethyl group (known for metabolic stability enhancement) creates a unique ADMET prediction profile not represented in single‑substituent analogs [2][3]. This compound can serve as a tool molecule for in‑vitro ADMET assays (Caco‑2 permeability, microsomal stability, CYP inhibition) to benchmark the drug‑likeness of dual‑substituted triazolo[4,3‑c]quinazoline series.

Quote Request

Request a Quote for 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.